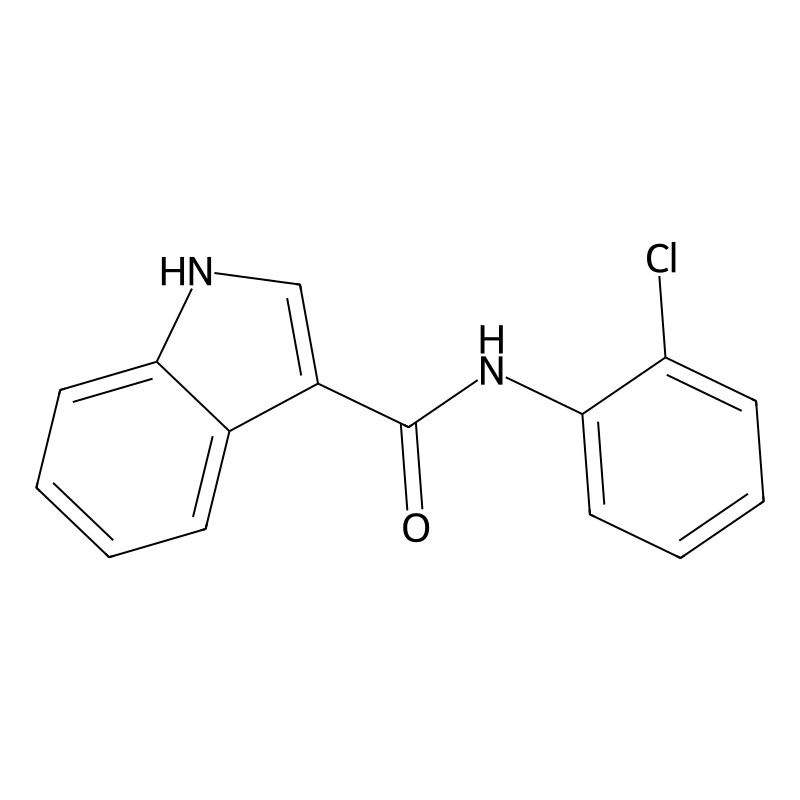N-(2-chlorophenyl)-1H-indole-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide
Scientific Field: Medicinal Chemistry
Application Summary: This compound was developed as part of a research program to create new synthetic methods using TDAE methodology on nitroheterocyclic substrates.
Methods of Application: The compound was generated from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction.
Chloro-Substituted Salicylanilide Derivatives
Scientific Field: Biomedicine
Application Summary: These derivatives were designed to obtain efficient antibacterial compounds.
Methods of Application: The derivatives were obtained by microwave-assisted synthesis and their structure was proven based on FTIR and NMR spectra.
N-(2-chlorophenyl)-1H-indole-3-carboxamide is classified as an indole derivative, characterized by its fused bicyclic structure comprising a benzene ring and a pyrrole ring. The compound has the molecular formula C₁₅H₁₁ClN₂O and a molecular weight of approximately 270.71 g/mol. Its structure includes a 2-chlorophenyl group attached to the nitrogen atom of the indole carboxamide, which contributes to its unique chemical properties and biological activities .
- Oxidation: This may lead to the formation of corresponding carboxylic acids or ketones.
- Reduction: This can yield amines or alcohols.
- Substitution: It can also form substituted indole derivatives, expanding its chemical versatility.
In synthetic routes, N-(2-chlorophenyl)-1H-indole-3-carboxamide is often produced through the reaction of 2-chloroaniline with indole-3-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine in solvents like dichloromethane at room temperature.
N-(2-chlorophenyl)-1H-indole-3-carboxamide exhibits notable biological activities, particularly as an antibacterial agent. Research indicates that it inhibits bacterial growth by binding to ribosomal protein L11, highlighting its potential as a therapeutic agent against bacterial infections . Additionally, studies have suggested possible anticancer properties, making it a subject of interest in cancer research.
The synthesis of N-(2-chlorophenyl)-1H-indole-3-carboxamide typically involves several steps:
- Starting Materials: The primary reactants are 2-chloroaniline and indole-3-carboxylic acid.
- Reaction Conditions: The reaction is conducted in the presence of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts (e.g., 4-dimethylaminopyridine), often in dichloromethane.
- Purification: Techniques such as recrystallization or chromatography are employed to purify the final product .
N-(2-chlorophenyl)-1H-indole-3-carboxamide has various applications across different fields:
- Pharmaceutical Research: Investigated for its potential as an antibacterial and anticancer agent.
- Chemical Synthesis: Used as a building block for synthesizing more complex molecules.
- Material Science: Explored for developing new materials and chemical processes .
Interaction studies have shown that N-(2-chlorophenyl)-1H-indole-3-carboxamide may interact with various biological targets, including ribosomal proteins, which are crucial for protein synthesis in bacteria. These interactions can lead to disruptions in bacterial growth and proliferation, making it a candidate for further development as an antimicrobial agent .
Several compounds share structural similarities with N-(2-chlorophenyl)-1H-indole-3-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine | Imidazo-pyrazine core | Potentially different pharmacological profiles |
| 2-chloro-N-(2-chlorophenyl)nicotinamide | Nicotinamide structure | Different biological activity spectrum |
| 3,5-dichloro-N-(2-chlorophenyl)benzamide | Benzamide core | May exhibit enhanced reactivity due to dichloro groups |
N-(2-chlorophenyl)-1H-indole-3-carboxamide stands out due to its indole core structure, which imparts distinct chemical and biological properties compared to these similar compounds. Its unique reactivity patterns and potential therapeutic applications make it valuable for specific research endeavors .






